molecular formula C11H16ClNO4S2 B8577757 3-Chloro-4-(2-(2-methoxyethoxy)ethylthio)benzenesulfonamide

3-Chloro-4-(2-(2-methoxyethoxy)ethylthio)benzenesulfonamide

Cat. No. B8577757
M. Wt: 325.8 g/mol
InChI Key: CUKWZIUAGHRQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(2-(2-methoxyethoxy)ethylthio)benzenesulfonamide is a useful research compound. Its molecular formula is C11H16ClNO4S2 and its molecular weight is 325.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4-(2-(2-methoxyethoxy)ethylthio)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(2-(2-methoxyethoxy)ethylthio)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Chloro-4-(2-(2-methoxyethoxy)ethylthio)benzenesulfonamide

Molecular Formula

C11H16ClNO4S2

Molecular Weight

325.8 g/mol

IUPAC Name

3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide

InChI

InChI=1S/C11H16ClNO4S2/c1-16-4-5-17-6-7-18-11-3-2-9(8-10(11)12)19(13,14)15/h2-3,8H,4-7H2,1H3,(H2,13,14,15)

InChI Key

CUKWZIUAGHRQLT-UHFFFAOYSA-N

Canonical SMILES

COCCOCCSC1=C(C=C(C=C1)S(=O)(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 25 ml, microwave tube was added sodium hydride (0.6 g) in tetrahydrofuran (10 mL) to give a suspension. 2-(2-Methoxyethoxy)ethanethiol (1 g) was added slowly. After stirring for 30 minutes, 3-chloro-4-fluorobenzenesulfonamide (1.54 g) dissolved in 10 mL tetrahydrofuran was added slowly. The mixture was heated at 110° C. for 30 minutes in a Biotage Initiator microwave reactor. Water was added, the product was extracted with ether (20 mL×3), dried over Na2SO4, filtered, and the solvent was removed under reduced pressure. The crude product was purified by flash chromatography on silica eluting with 0-25% ethyl acetate in hexane.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.54 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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